N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17-8-11(6-15-17)23(19,20)16-7-12(18)14-3-2-13(21-14)10-4-5-22-9-10/h2-6,8-9,12,16,18H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDJEPFXECOFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the sulfonamide group can be introduced via sulfonation using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Attachment of the Thiophene-Furan Moiety: This step involves the coupling of the thiophene and furan rings, which can be achieved through cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Catalytic hydrogenation using palladium on carbon.
Nucleophiles for Substitution: Halides (e.g., sodium iodide), amines (e.g., methylamine).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of bacterial enzymes or interference with metabolic pathways critical for bacterial survival .
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, potentially through the modulation of key signaling pathways involved in cell proliferation and apoptosis . Its structural features allow it to interact with specific molecular targets, which may lead to the development of new cancer therapies.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .
Synthetic Utility
The synthesis of this compound can be achieved through multiple synthetic routes, including:
- Multicomponent Reactions : These reactions allow for the efficient construction of complex molecules from simpler precursors, enhancing yield and reducing waste. This method is particularly useful in generating diverse derivatives for biological testing .
- Functionalization of Pyrazole Derivatives : The compound can serve as a building block for synthesizing other biologically active pyrazole derivatives. Its unique functional groups facilitate further modifications that can enhance biological activity or alter pharmacokinetic properties .
Industrial Applications
Beyond its medicinal applications, this compound has potential uses in:
- Organic Semiconductors : The unique electronic properties conferred by its thiophene and furan components make it a candidate for development in organic electronics, such as transistors and photovoltaic cells.
- Corrosion Inhibitors : Compounds with similar structures have been explored for their ability to inhibit corrosion in metal surfaces, suggesting that this compound could also find applications in materials protection.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound’s ability to undergo various chemical reactions also allows it to interact with multiple molecular pathways, enhancing its versatility as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogs from Pharmacopeial Standards (Ranitidine Derivatives)
Ranitidine-related compounds (–8) share sulfonamide or furan motifs but differ in substituents:
Key Differences :
Hydrogen-Bonding and Crystallographic Considerations
Hydrogen-bonding patterns () are critical for crystal packing and drug-receptor interactions. The target’s hydroxyl and sulfonamide groups can act as donors/acceptors, forming robust networks similar to ranitidine’s nitroacetamide . However, crystallographic data for the target is absent in the evidence, unlike ranitidine derivatives characterized via techniques like SHELX .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxyethyl group improves aqueous solubility compared to non-hydroxylated analogs (e.g., ranitidine nitroacetamide) .
- Melting Point : Ranitidine derivatives exhibit melting points between 175–178°C (); the target’s bulkier structure may raise this range.
- Bioavailability : The thiophene-furan system’s lipophilicity could enhance membrane permeability relative to ranitidine’s polar nitro group .
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Overview of the Compound
This compound features a unique structural framework that includes a pyrazole ring, thiophene, and furan moieties, which are known to contribute to various biological activities. The presence of a sulfonamide group enhances its pharmacological profile, making it a candidate for further development in therapeutic contexts.
2. Biological Activities
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, in vitro evaluations have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for certain derivatives .
Anticancer Activity
The anticancer potential of the compound has also been explored. Research indicates that derivatives containing the pyrazole moiety exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were found to be lower than those of established chemotherapeutics like 5-fluorouracil, suggesting promising anticancer activity .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated, particularly its interaction with the NF-κB signaling pathway, which is crucial in inflammation and immune responses. This modulation may lead to reduced inflammatory responses in various models.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptor activity linked to inflammation and cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 0.22 - 0.25 μg/mL | |
| Anticancer | A549, HT-29 | < 200 μg/mL | |
| Anti-inflammatory | Various cell types | Not specified |
4. Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound showed synergistic effects when combined with standard antibiotics like ciprofloxacin. This suggests potential for use in combination therapies .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study tested the cytotoxicity of this compound on multiple cancer cell lines, revealing that it significantly inhibited cell growth at lower concentrations compared to traditional chemotherapeutics. This highlights its potential as a lead compound for developing new anticancer agents .
5. Conclusion and Future Directions
The biological activity of this compound showcases its promise as a multifaceted therapeutic agent with antimicrobial and anticancer properties. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacokinetic profiles, and exploring its efficacy in clinical settings.
Q & A
Q. What in vivo models are suitable for assessing efficacy and toxicity?
- Methodology :
- Pharmacokinetics : Administer via intravenous/oral routes in rodents and measure plasma half-life using LC-MS/MS. Focus on metabolite identification (e.g., hydroxylation at the furan ring) .
- Toxicogenomics : Perform RNA-seq on liver/kidney tissues to screen for off-target gene regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
